2-methylsulfanyl-5,7-dihydro-4aH-thieno[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of acetamidine hydrochloride with 3-carbomethoxy tetrahydro-4-furanone . This reaction proceeds under mild conditions and results in the formation of the desired thienopyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interfere with essential bacterial enzymes and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other thienopyrimidine derivatives, which may lack this functional group and, consequently, exhibit different reactivity and biological activity.
Properties
CAS No. |
139297-03-3 |
---|---|
Molecular Formula |
C7H8N2OS2 |
Molecular Weight |
200.274 |
IUPAC Name |
2-methylsulfanyl-5,7-dihydro-4aH-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-5-3-12-2-4(5)6(10)9-7/h4H,2-3H2,1H3 |
InChI Key |
ZGSHNMXURBBXOR-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=O)C2CSCC2=N1 |
Synonyms |
5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.